molecular formula C14H21BrN2O2 B1458321 tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate CAS No. 1171245-32-1

tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate

Cat. No.: B1458321
CAS No.: 1171245-32-1
M. Wt: 329.23 g/mol
InChI Key: SEKSWSYUCLOSGX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C14H21BrN2O2 and its molecular weight is 329.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKSWSYUCLOSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 4-bromobenzyl amino group. The presence of the bromine atom enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The amino group can form hydrogen bonds, while the bromophenyl group can participate in π-π interactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects.

Antibacterial Activity

Research has indicated that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against strains such as E. coli, M. luteus, and B. cereus. These studies utilized microdilution broth susceptibility assays to evaluate antibacterial activity, demonstrating that certain derivatives possess low toxicity while maintaining high antibacterial efficacy .

Anticancer Potential

In studies focusing on cancer biology, compounds with similar structural features have been investigated for their potential as anticancer agents. The interaction of these compounds with BET (bromodomain and extraterminal domain) proteins has been highlighted, where degradation of BRD4 through small-molecule degraders resulted in significant transcriptional changes in T-cell acute lymphoblastic leukemia models. This suggests that similar compounds may exhibit anticancer properties through modulation of gene expression pathways .

Study 1: Antibacterial Evaluation

A study synthesized several derivatives based on the tert-butyl framework and evaluated their antibacterial activity against various bacterial strains. The results indicated that some compounds were highly active against E. coli and M. luteus, outperforming standard control agents in terms of efficacy while exhibiting minimal toxicity in cytotoxicity assays .

Compound NameActivity Against E. coliActivity Against M. luteusToxicity Level
Compound AHighModerateLow
Compound BModerateHighLow
Compound CLowLowModerate

Study 2: Anticancer Mechanisms

In a comparative analysis involving small-molecule degraders targeting BRD4, it was found that degradation of this protein led to reduced expression of c-MYC and subsequent induction of apoptosis in leukemia cell lines. This study underscores the potential for compounds like this compound to serve as leads in developing novel anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate
Reactant of Route 2
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tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.